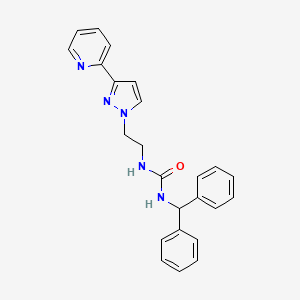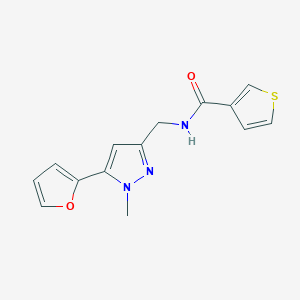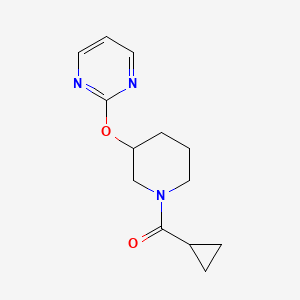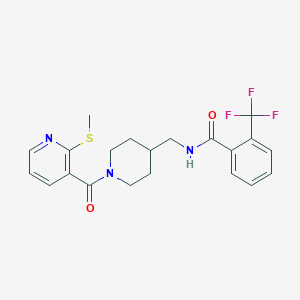
1-benzhydryl-3-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-benzhydryl-3-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)urea is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BPU and has been synthesized through different methods.
Aplicaciones Científicas De Investigación
Human Urinary Carcinogen Metabolites and Tobacco Research
Research focuses on the measurement of human urinary carcinogen metabolites to obtain information about tobacco and cancer. This area involves the study of various carcinogens and their metabolites in the urine of smokers or non-smokers exposed to environmental tobacco smoke, providing critical data for future studies on tobacco and human cancer (Hecht, 2002).
Chemistry and Properties of Heterocyclic Compounds
A review of the chemistry of compounds containing 2,2′-pyridine-2,6-diylbis(1H-benzimidazole) and 2,2′-pyridine-2,6-diylbis(1,3-benzothiazole) summarizes their preparation, properties, and biological and electrochemical activities. This research identifies potential areas of interest for future investigations, including unknown analogues of these compounds (Boča, Jameson, & Linert, 2011).
Ethyl Carbamate in Foods and Beverages
This review addresses the presence of ethyl carbamate, a genotoxic and carcinogenic compound, in fermented foods and beverages, discussing its health implications and detection methods. It highlights the importance of monitoring and reducing ethyl carbamate levels in food and beverage products to mitigate health risks (Weber & Sharypov, 2009).
Inhibitors of Cytochrome P450 Isoforms
Research on the selectivity of chemical inhibitors of major human hepatic Cytochrome P450 (CYP) isoforms aims to improve the understanding of drug metabolism and potential drug-drug interactions. This work is crucial for the pharmaceutical industry in predicting and mitigating adverse effects of drug combinations (Khojasteh et al., 2011).
Ureas in Drug Design
Ureas play a significant role in drug design due to their unique hydrogen bonding capabilities. Research in this area focuses on the use of urea derivatives as modulators of biological targets, aiming to improve the selectivity, stability, toxicity, and pharmacokinetic profiles of lead molecules. This highlights the importance of urea moieties in medicinal chemistry (Jagtap et al., 2017).
Mecanismo De Acción
Target of Action
The primary target of the compound 1-Benzhydryl-3-(2-(3-(Pyridin-2-yl)-1H-Pyrazol-1-yl)ethyl)urea is the Transient receptor potential cation channel V1 (TRPV1) . TRPV1 is a ligand-activated non-selective calcium permeant cation channel involved in the detection of noxious chemical and thermal stimuli .
Mode of Action
1-Benzhydryl-3-(2-(3-(Pyridin-2-yl)-1H-Pyrazol-1-yl)ethyl)urea interacts with TRPV1, leading to its activation . This activation seems to mediate proton influx and may be involved in intracellular acidosis in nociceptive neurons . The compound’s interaction with TRPV1 is also involved in the mediation of inflammatory pain and hyperalgesia .
Biochemical Pathways
The activation of TRPV1 by 1-Benzhydryl-3-(2-(3-(Pyridin-2-yl)-1H-Pyrazol-1-yl)ethyl)urea affects several biochemical pathways. It is sensitized by a phosphatidylinositol second messenger system activated by receptor tyrosine kinases, which involves PKC isozymes and PCL . The compound can also trigger a form of long-term depression (TRPV1-LTD) mediated by the endocannabinoid anandamine in the hippocampus and nucleus accumbens by affecting AMPA receptors endocytosis .
Result of Action
The molecular and cellular effects of 1-Benzhydryl-3-(2-(3-(Pyridin-2-yl)-1H-Pyrazol-1-yl)ethyl)urea’s action are primarily related to its interaction with TRPV1. By activating this receptor, the compound can mediate proton influx, potentially leading to intracellular acidosis in nociceptive neurons . This can result in the mediation of inflammatory pain and hyperalgesia .
Action Environment
The action, efficacy, and stability of 1-Benzhydryl-3-(2-(3-(Pyridin-2-yl)-1H-Pyrazol-1-yl)ethyl)urea can be influenced by various environmental factors. For instance, mild extracellular acidic pH (6.5) potentiates channel activation by noxious heat and vanilloids, whereas acidic conditions (pH <6) directly activate the channel
Propiedades
IUPAC Name |
1-benzhydryl-3-[2-(3-pyridin-2-ylpyrazol-1-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O/c30-24(26-16-18-29-17-14-22(28-29)21-13-7-8-15-25-21)27-23(19-9-3-1-4-10-19)20-11-5-2-6-12-20/h1-15,17,23H,16,18H2,(H2,26,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVMHLDMSHSKKSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)NCCN3C=CC(=N3)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-benzhydryl-3-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,4-Dichloro-N-[1-(oxan-4-yl)pyrrolidin-3-yl]benzamide](/img/structure/B2700209.png)
![1-[(Naphthalen-1-yl)methyl]-3-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}urea](/img/structure/B2700210.png)



![4-Methyl-N-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)thiadiazole-5-carboxamide](/img/structure/B2700215.png)
![4-[4-(4-chloro-2,5-dimethylphenyl)sulfonylpiperazin-1-yl]-1H-indole](/img/structure/B2700218.png)
![3-(2,3,5-Trifluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2700223.png)
![Methyl 4-(2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate](/img/structure/B2700226.png)




![5-({[4-(2,4-Dimethylphenyl)-1,3-thiazol-2-yl]sulfanyl}methyl)furan-2-carboxylic acid](/img/structure/B2700232.png)